Cariprazine hydrochloride
Overview
Description
Cariprazine Hydrochloride is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar mania, and major depressive disorder . It is a piperazine derivative that acts as a partial agonist at dopamine D2 and D3 receptors, with a preference for the D3 receptor . This compound is known for its efficacy in managing both positive and negative symptoms of schizophrenia and bipolar disorder .
Mechanism of Action
Target of Action
Cariprazine hydrochloride is an atypical antipsychotic agent that primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors . It also acts as an antagonist at serotonin 5-HT 2A receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
This compound functions as a partial agonist at dopamine D2, D3, and serotonin 5-HT 1A receptors It also acts as an antagonist at serotonin 5-HT 2A receptors, meaning it blocks the action of serotonin at these receptors . This combination of actions helps to balance neurotransmission in conditions like schizophrenia and bipolar disorder.
Biochemical Pathways
Its action on dopamine and serotonin receptors suggests it influences the dopaminergic and serotonergic systems, which are involved in mood regulation and other cognitive functions .
Pharmacokinetics
This compound is extensively metabolized by the liver, mainly by the CYP3A4 enzyme and to a lesser extent by CYP2D6 . After administration, peak plasma concentration is achieved within 3–6 hours . The drug and its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have long half-lives . The median time to 90% of steady state is approximately 1 week for cariprazine and DCAR and 3 weeks for DDCAR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cariprazine Hydrochloride involves several key steps:
Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce 4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexanone.
Reducing Ammonolysis Reaction: The intermediate undergoes reducing ammonolysis to form trans-4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: The final step involves acylation with N,N-dimethylmethylcarbamoyl chloride to produce Cariprazine.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is designed to be economical and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cariprazine Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cariprazine Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Brexpiprazole: Similar to Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.
Lurasidone: An atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.
Uniqueness: Cariprazine Hydrochloride is unique due to its high selectivity for the dopamine D3 receptor, which is thought to contribute to its efficacy in treating negative symptoms and cognitive impairment in schizophrenia . This selectivity differentiates it from other atypical antipsychotics, making it a valuable option for patients with specific symptom profiles .
Properties
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPJWWMREQHLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026486 | |
Record name | Cariprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083076-69-0 | |
Record name | Cariprazine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cariprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARIPRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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